
Dimorphoside A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimorphoside A is a natural product found in Anthoplexaura dimorpha with data available.
Aplicaciones Científicas De Investigación
1. Anticancer Potential
Dimorphoside A and its derivatives, such as 3,3′-Diindolylmethane (DIM), have been explored for their potent anticancer activities. Studies have shown that DIM derivatives can exhibit higher potency than the parent compound in inhibiting cancer cell migration and inducing apoptosis in cancer cells. This is partly attributed to the down-regulation of nuclear factor κB (NF-κB p65), which plays a crucial role in apoptosis (Kandekar et al., 2013).
2. Cardioprotective Effects
Research on DIM has also uncovered its potential in protecting against cardiac hypertrophy. It has been observed to reduce cardiac hypertrophy and fibrosis by activating the 5′-adenosine monophosphate-activated protein kinase-α2 (AMPKα2) and inhibiting the mammalian target of the rapamycin (mTOR) signaling pathway. This indicates DIM's significant role in improving left ventricular function and overall cardiac health (Zong et al., 2013).
3. Implications in Toll-like Receptor Response
Dimannoside and hexamannoside phosphatidyl-myo-inositol mannosides, including DIM, have shown to activate primary macrophages to secrete TNF-α through Toll-like receptor 2 (TLR2), irrespective of their acylation pattern. This suggests a significant role for DIM in innate immunity, signaling through the adaptor MyD88 (Gilleron et al., 2003).
4. Potential in Oncology
DIM has been identified as a clinical candidate in oncology, especially for treating brain tumors or CNS metastasis. Its efficacy in inhibiting proliferation in tumor cell lines and rat xenograft models points to its broad application range in cancer treatment (Beaufils et al., 2017).
Propiedades
Número CAS |
108179-46-0 |
|---|---|
Fórmula molecular |
C38H62O13 |
Peso molecular |
726.901 |
Nombre IUPAC |
(3S,7R,8S,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6R)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid |
InChI |
InChI=1S/C38H62O13/c1-18(2)6-5-7-19(3)22-8-9-23-28-24(11-12-37(22,23)4)38(36(46)47)13-10-21(14-20(38)15-25(28)41)48-35-32(45)33(30(43)27(17-40)50-35)51-34-31(44)29(42)26(16-39)49-34/h15,18-19,21-35,39-45H,5-14,16-17H2,1-4H3,(H,46,47)/t19-,21+,22-,23+,24+,25+,26-,27-,28+,29-,30-,31+,32-,33+,34+,35-,37-,38-/m1/s1 |
Clave InChI |
CVXPRXYPQSAZGH-TYXJUXJVSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(O6)CO)O)O)O)C(=O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



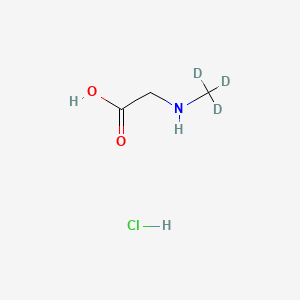
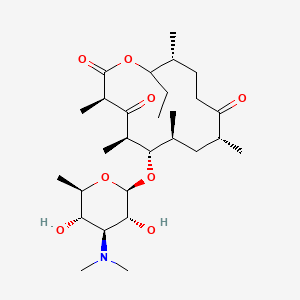
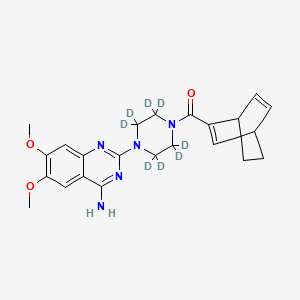
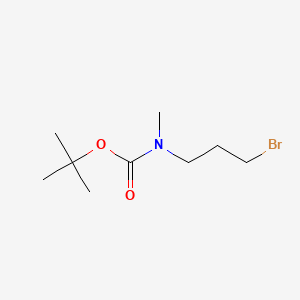

![5-[4-[2-((Methyl-d3)pyridin-2-ylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B564780.png)
![4-[2-((Methyl-d3)-2-pyridinylamino)ethoxy]benzaldehyde](/img/structure/B564781.png)
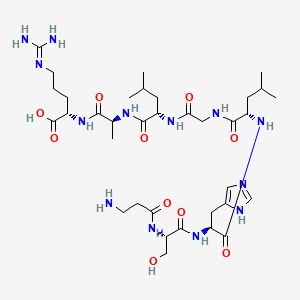
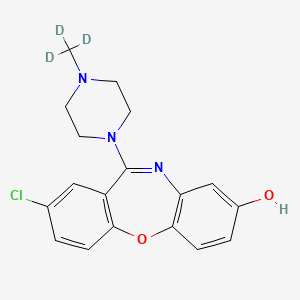


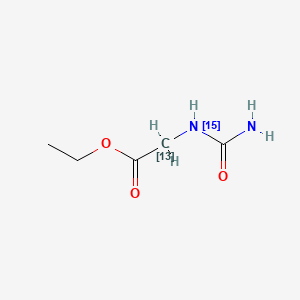
![1-(trideuteriomethyl)-9H-pyrido[3,4-b]indole](/img/structure/B564794.png)
